N-(5-Fluoro-3-iodo-4-(trimethylsilyl)pyridin-2-yl)pivalamide
Overview
Description
“N-(5-Fluoro-3-iodo-4-(trimethylsilyl)pyridin-2-yl)pivalamide” is a unique chemical compound used in various scientific research . It’s valuable for drug discovery, pharmaceutical synthesis, and catalysis studies. The empirical formula is C13H20FIN2OSi, and the molecular weight is 394.30 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCC(C)(C)C(=O)Nc1ncc(F)c(c1I)Si(C)C
. This indicates that the molecule contains a pivalamide group (CC©©C=O) and a 5-fluoro-3-iodo-4-(trimethylsilyl)pyridin-2-yl group (Nc1ncc(F)c(c1I)Si©C). Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Other physical and chemical properties, such as melting point, boiling point, and solubility, are not provided in the available resources .Scientific Research Applications
Novel Synthesis Methods
- A study presented a novel methodology for the synthesis of pyridines substituted with different elements, including a derivative similar to N-(5-Fluoro-3-iodo-4-(trimethylsilyl)pyridin-2-yl)pivalamide. This research enhances the understanding of functional group installation in pyridines, which is crucial for the development of complex molecules in medicinal chemistry (Kieseritzky & Lindström, 2010).
Antitumor Activity
- A significant study synthesized an acyclonucleoside derivative of 5-fluorouracil, incorporating trimethylsilyl groups. This compound showed promise as a new derivative with fewer side effects and broader safety margins in antitumor therapy (Rosowsky, Kim, & Wick, 1981).
Structural Analysis and Characterization
- Research on the molecular structure of N-(3-{[(Z)-(3-Hydroxy-4-methylphenyl)imino]methyl}pyridin-2-yl)pivalamide revealed important insights into the molecular conformation and stabilization of compounds with pivalamide, pyridin, and hydroxy-methylphenyl moieties (Atalay, Gerçeker, Esercİ, & Ağar, 2016).
Chemical Functionalization and Catalysis
- A study described the deprotonative functionalization of pyridine derivatives with aldehydes, using an amide base generated in situ. This research is relevant for chemical synthesis, especially in the modification of compounds similar to N-(5-Fluoro-3-iodo-4-(trimethylsilyl)pyridin-2-yl)pivalamide (Shigeno, Nakaji, Kajima, Nozawa‐Kumada, & Kondo, 2019).
Lithiation and Substitution Reactions
- Research on the lithiation of N-(pyridin-3-ylmethyl)pivalamide and related derivatives provided insights into the regioselectivity and reactivity of such compounds. This study contributes to the understanding of how N-(5-Fluoro-3-iodo-4-(trimethylsilyl)pyridin-2-yl)pivalamide and similar compounds can be chemically modified (Smith, El‐Hiti, Alshammari, & Fekri, 2013).
properties
IUPAC Name |
N-(5-fluoro-3-iodo-4-trimethylsilylpyridin-2-yl)-2,2-dimethylpropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20FIN2OSi/c1-13(2,3)12(18)17-11-9(15)10(19(4,5)6)8(14)7-16-11/h7H,1-6H3,(H,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNHKPEYROUUKOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NC=C(C(=C1I)[Si](C)(C)C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20FIN2OSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501139344 | |
Record name | Propanamide, N-[5-fluoro-3-iodo-4-(trimethylsilyl)-2-pyridinyl]-2,2-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501139344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Fluoro-3-iodo-4-(trimethylsilyl)pyridin-2-yl)pivalamide | |
CAS RN |
1299607-78-5 | |
Record name | Propanamide, N-[5-fluoro-3-iodo-4-(trimethylsilyl)-2-pyridinyl]-2,2-dimethyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1299607-78-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propanamide, N-[5-fluoro-3-iodo-4-(trimethylsilyl)-2-pyridinyl]-2,2-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501139344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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